[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate
Description
6-O-Tosyl-D-glucopyranose: is a derivative of D-glucopyranose, where the hydroxyl group at the 6th position is replaced by a tosyl group (p-toluenesulfonyl group). This modification makes the compound a valuable intermediate in organic synthesis, particularly in the preparation of various glycosides and other carbohydrate derivatives. The tosyl group acts as a good leaving group, facilitating various chemical transformations.
Properties
Molecular Formula |
C13H18O8S |
|---|---|
Molecular Weight |
334.34 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O8S/c1-7-2-4-8(5-3-7)22(18,19)20-6-9-10(14)11(15)12(16)13(17)21-9/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13?/m1/s1 |
InChI Key |
LSHLRMMRZJLPQY-HENWMNBSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Tosyl-D-glucopyranose typically involves the tosylation of D-glucopyranose. The process begins with the protection of other hydroxyl groups to ensure selective tosylation at the 6th position. Common protecting groups include acetyl or benzyl groups. The protected glucopyranose is then treated with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of 6-O-Tosyl-D-glucopyranose follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-O-Tosyl-D-glucopyranose undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Reduction: The compound can be reduced to form 6-deoxy-D-glucopyranose derivatives.
Oxidation: Oxidative reactions can convert the primary alcohol at the 6th position to a carboxylic acid or aldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or thiols are commonly used.
Major Products:
Nucleophilic Substitution: Various glycosides, amines, and thiols derivatives.
Reduction: 6-deoxy-D-glucopyranose derivatives.
Oxidation: Carboxylic acids and aldehydes.
Scientific Research Applications
Chemistry: 6-O-Tosyl-D-glucopyranose is widely used as an intermediate in the synthesis of complex carbohydrates and glycosides. It serves as a building block for the preparation of various oligosaccharides and polysaccharides .
Biology: In biological research, 6-O-Tosyl-D-glucopyranose is used to study carbohydrate metabolism and enzyme interactions. It is also employed in the synthesis of glycosylated biomolecules .
Medicine: The compound is used in the development of glycosylated drugs and prodrugs. Its derivatives have shown potential in antiviral and anticancer therapies .
Industry: In the industrial sector, 6-O-Tosyl-D-glucopyranose is used in the production of specialty chemicals, including surfactants and emulsifiers. It is also employed in the synthesis of biodegradable polymers .
Mechanism of Action
The mechanism of action of 6-O-Tosyl-D-glucopyranose primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosyl group, being a good leaving group, facilitates the displacement by various nucleophiles, leading to the formation of new chemical bonds. This property is exploited in the synthesis of glycosides and other derivatives .
Molecular Targets and Pathways: In biological systems, the compound interacts with enzymes involved in carbohydrate metabolism. It can act as a substrate or inhibitor for glycosidases and glycosyltransferases, affecting various metabolic pathways .
Comparison with Similar Compounds
6-Amino-6-deoxy-D-glucopyranose: This compound has an amino group instead of a tosyl group at the 6th position.
6-Bromo-6-deoxy-D-glucopyranose: This derivative has a bromine atom at the 6th position and is used in halogenation reactions and as an intermediate in organic synthesis.
6-O-Benzyl-D-glucopyranose: This compound has a benzyl group at the 6th position and is used in the synthesis of various benzylated carbohydrates.
Uniqueness: 6-O-Tosyl-D-glucopyranose is unique due to its excellent leaving group properties, which make it highly versatile in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution, reduction, and oxidation, sets it apart from other similar compounds .
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